molecular formula C22H20N2O3 B2923711 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941890-06-8

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B2923711
CAS No.: 941890-06-8
M. Wt: 360.413
InChI Key: TZLUMKBXUDBNFR-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene ring, a methoxy group, and a pyrrolidinone moiety

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the naphthalene carboxamide core: This can be achieved by reacting naphthalene-1-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the methoxy group: This step involves the methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the pyrrolidinone moiety: This can be done through a nucleophilic substitution reaction where the pyrrolidinone ring is introduced via a suitable leaving group on the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-methoxyphenyl]naphthalene-1-carboxamide: Lacks the pyrrolidinone moiety.

    N-[4-hydroxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide: Contains a hydroxyl group instead of a methoxy group.

    N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzoic acid: Features a benzoic acid core instead of a naphthalene ring.

Uniqueness

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is unique due to the combination of its naphthalene ring, methoxy group, and pyrrolidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-27-20-12-11-16(14-19(20)24-13-5-10-21(24)25)23-22(26)18-9-4-7-15-6-2-3-8-17(15)18/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLUMKBXUDBNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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